Weak Human OCT1 Inhibition Compared to the Reference Inhibitor Quinidine
In a functional uptake assay using HEK293 cells expressing human OCT1 (SLC22A1), 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene inhibited the uptake of the fluorescent substrate ASP+ with an IC50 of 138,000 nM (138 µM) [1]. In contrast, the reference OCT1 inhibitor quinidine exhibits a significantly lower IC50 of 16.8 µM (16,800 nM) under comparable conditions for MPP+ uptake [2]. This indicates the target compound is an 8.2-fold weaker OCT1 inhibitor than quinidine.
| Evidence Dimension | Human OCT1 inhibition (IC50) |
|---|---|
| Target Compound Data | 138,000 nM (138 µM) [1] |
| Comparator Or Baseline | Quinidine: 16.8 µM (16,800 nM) [2] |
| Quantified Difference | Target compound is 8.2-fold less potent (higher IC50) |
| Conditions | Target: HEK293-OCT1 cells, ASP+ substrate uptake [1]; Comparator: HEK293-OCT1 cells, MPP+ substrate uptake [2] |
Why This Matters
This quantifiably lower potency for OCT1 inhibition is critical for applications where off-target transporter interactions are undesirable, making it a more selective tool or starting point for medicinal chemistry optimization compared to potent pan-assay interference compounds.
- [1] BindingDB. (n.d.). Affinity Data for Ligand-Target Pair (OCT1). IC50 = 1.38E+5 nM. Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] Umehara, K., Iwatsubo, T., Noguchi, K., & Kamimura, H. (2008). Functional involvement of organic cation transporter 1 (OCT1/Oct1) in the hepatic uptake of metformin in rats. Pharmaceutical Research, 25(5), 1179–1188. (Data curated on TransPortal). Retrieved from https://transportal.docking.org/ View Source
